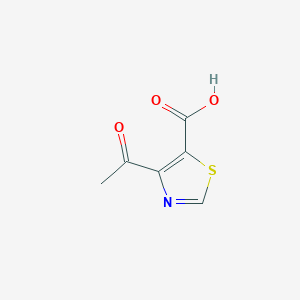

4-Acetyl-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetyl-1,3-thiazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5NO3S and its molecular weight is 171.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds, including ATCA, exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have shown superior efficacy against breast cancer compared to standard treatments like 5-fluorouracil, with IC50 values indicating effective cytotoxicity against cancer cell lines . The structure-activity relationship (SAR) analyses suggest that specific modifications in the thiazole ring enhance the anticancer activity of these compounds.

Antimicrobial Properties

4-Acetyl-1,3-thiazole-5-carboxylic acid has also been evaluated for its antimicrobial effects. A study indicated that certain derivatives demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values showing potent lethal effects compared to established antibiotics . This positions ATCA as a candidate for developing new antimicrobial agents.

Agrochemical Applications

Pesticide Development

The synthesis of thiazole derivatives has been linked to the formulation of agrochemicals. For example, processes that utilize ATCA derivatives have been developed for creating environmentally friendly pesticides with enhanced efficacy against plant pathogens . These compounds exhibit protective biological properties that can mitigate the effects of biotic and abiotic stressors in plants.

Material Sciences

Synthesis of Peptidomimetics

In the field of material sciences, this compound serves as a precursor for synthesizing peptidomimetic compounds. These compounds are designed using solid-phase synthesis techniques, which allow for the incorporation of thiazole units into larger molecular frameworks . The resulting materials have potential applications in drug delivery systems and biomaterials due to their structural versatility.

-

Anticancer Activity

A study by Evren et al. (2019) synthesized novel thiazole derivatives and tested them on A549 lung adenocarcinoma cells, revealing significant apoptosis induction compared to control groups. The most effective compound exhibited an IC50 value of 23.30 ± 0.35 mM . -

Agrochemical Applications

Research on the synthesis of 4-carboxy-1,3-thiazolidinium carboxylate from ATCA has shown its potential as a biopesticide with protective properties against various plant diseases, enhancing crop resilience under stress conditions . -

Material Development

The development of peptidomimetics using ATCA has led to new materials with promising applications in drug delivery systems due to their ability to mimic biological structures while maintaining stability and efficacy .

Propiedades

Número CAS |

114670-88-1 |

|---|---|

Fórmula molecular |

C6H5NO3S |

Peso molecular |

171.18 g/mol |

Nombre IUPAC |

4-acetyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)4-5(6(9)10)11-2-7-4/h2H,1H3,(H,9,10) |

Clave InChI |

MWRXTZRLLJTXLM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(SC=N1)C(=O)O |

SMILES canónico |

CC(=O)C1=C(SC=N1)C(=O)O |

Sinónimos |

5-Thiazolecarboxylic acid, 4-acetyl- (9CI) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.